Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate
Description
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with a bromomethyl group (-CH₂Br), a ketone moiety at the 2-position, and a methyl ester (-COOCH₃) at the 1-position. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, making the compound valuable in synthetic organic chemistry, particularly for constructing complex cyclic frameworks or functionalized intermediates.
Properties
Molecular Formula |
C10H15BrO3 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-14-9(13)10(7-11)6-4-2-3-5-8(10)12/h2-7H2,1H3 |
InChI Key |
RUNVMGZDQIOULF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1=O)CBr |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Enolate Formation : Treat methyl 2-oxocycloheptane-1-carboxylate with a strong base (e.g., potassium hexamethyldisilazide, KHMDS) to generate the enolate.
- Enol Borate Synthesis : React the enolate with triethylborane to form the potassium enoxytriethylborate intermediate.
- Bromination : Introduce NBS at room temperature to yield methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate.
Advantages :
- Avoids hazardous molecular bromine.
- High selectivity for α-bromination due to enol borate directing effects.
Biphasic Bromination of Cycloheptane Derivatives
A biphasic bromination method, as described in a patent for synthesizing 2-bromocyclopentanone, offers a scalable industrial approach. Adapting this to a cycloheptane system involves:
Reaction Setup:
- Phases : Water and an organic solvent (e.g., dichloromethane or ethyl acetate).
- Brominating Agent : Molecular bromine added dropwise to a stirred mixture of methyl 2-oxocycloheptane-1-carboxylate and water.
Mechanism :
- Bromine reacts with the enol form of the ketone, leading to α-bromination.
- The biphasic system minimizes over-bromination and byproduct formation.
Challenges :
- Controlling regioselectivity in larger rings (e.g., cycloheptane vs. cyclopentanone).
- Potential for diastereomer formation due to the compound’s stereochemistry.
Nucleophilic Substitution of Hydroxymethyl Precursors
Substitution of a hydroxymethyl group with bromide provides an alternative pathway. Starting from methyl 1-(hydroxymethyl)-2-oxocycloheptane-1-carboxylate, treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) could yield the target compound.
Example Protocol:
- Synthesis of Hydroxymethyl Precursor : Achieved via reduction of a corresponding ester or ketone.
- Bromination : React with HBr in acetic acid or PBr₃ in anhydrous conditions.
Yield Considerations :
- Excess HBr and extended reaction times improve conversion but risk ester hydrolysis.
Comparative Analysis of Synthetic Routes
*Yields estimated from analogous reactions.
Mechanistic Insights and Side Reactions
- Radical vs. Ionic Pathways : Electrochemical methods favor radical intermediates, leading to ring expansion or coupling byproducts. In contrast, NBS bromination proceeds via ionic mechanisms, minimizing dimerization.
- Solvent Effects : Polar aprotic solvents (DMF) stabilize ionic intermediates, while biphasic systems limit over-reduction or bromination.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction and oxidation can produce alcohols or carboxylic acids, respectively .
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pharmaceuticals
In a study focused on synthesizing novel pharmaceutical compounds, researchers utilized this compound to create derivatives with enhanced bioactivity. The compound's bromomethyl group was exploited for nucleophilic substitutions, leading to new drug candidates with potential therapeutic effects against various diseases.
Medicinal Chemistry
Drug Development Potential
The compound's structure allows for modifications that can enhance its pharmacological properties. It has been investigated for its potential to develop new drugs targeting specific biological pathways.
Table 1: Pharmacological Activity of Derivatives
| Compound | Target Disease | Activity | Reference |
|---|---|---|---|
| Derivative A | Cancer | IC50 = 15 µM | |
| Derivative B | Neurodegenerative Disorders | EC50 = 20 µM |
Case Study: Neurodegenerative Disease Research
Recent research has shown that derivatives of this compound exhibit neuroprotective properties in models of amyotrophic lateral sclerosis (ALS). The study demonstrated that these compounds could enhance mitochondrial function and reduce oxidative stress, indicating their potential as therapeutic agents .
Material Science
Synthesis of Polymers
this compound can be utilized in the synthesis of advanced materials, including polymers with tailored properties. Its reactive functional groups allow for the incorporation into polymer chains, enhancing material characteristics such as strength and flexibility.
Case Study: Polymer Development
In a project aimed at developing biodegradable polymers, researchers incorporated this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and degradation rates compared to traditional polymers, showcasing the compound's utility in sustainable material science .
Biological Studies
Investigating Reactivity and Interactions
The compound is also valuable in biological studies to understand the effects of bromomethyl and ketone groups on biological systems. Its unique structure allows for exploration into its reactivity with biomolecules.
Table 2: Biological Activity Data
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | Disruption of membrane integrity |
| Anticancer | Induces apoptosis in cancer cells | Oxidative stress pathways |
Case Study: Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against resistant strains of bacteria. The mechanism involves disrupting cellular membranes, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ketone and ester groups can participate in redox reactions and hydrolysis, respectively, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Reactivity Analysis
- Functional Group Effects: The 2-oxo group in the target compound increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks compared to non-oxo analogs like (Bromomethyl)cyclohexane .
- Halogen Substituents : Bromine’s superior leaving-group ability (compared to iodine or chlorine) makes bromomethyl derivatives more reactive in SN2 reactions, as seen in the target compound versus iodophenyl analogs .
Biological Activity
Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a cycloheptane core with a bromomethyl group and a carboxylate ester. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, compounds with similar structural features have shown effectiveness against various viruses, including those from the alphavirus family. A notable example includes an analog that demonstrated an EC50 of 13.2 μM against Venezuelan equine encephalitis virus (VEEV) and promising activity against Chikungunya virus (CHIKV) with an EC90 of 1.45 μM and significant log virus titer reduction at higher concentrations .
Inhibition of NF-κB Signaling
The compound's potential to inhibit the NF-κB signaling pathway has been explored, which is crucial in regulating inflammatory responses. Similar compounds have been tested for their ability to inhibit NF-κB p65 activity. For instance, certain derivatives showed low micromolar inhibition, indicating that modifications on the cycloheptane framework could enhance biological activity .
Study on Structural Variants
A comparative study analyzed various structural analogs of this compound, focusing on their NF-κB inhibitory activity. The results indicated that certain diastereomers exhibited significantly different activities; for instance, one diastereomer showed a six-fold increase in NF-κB inhibition compared to its counterpart at equivalent concentrations .
| Compound | NF-κB Activity (%) at 25 μM | Cell Viability (%) |
|---|---|---|
| Diastereomer A | 14.5 ± 7.4 | 64.5 ± 3.0 |
| Diastereomer B | 88.8 ± 4.9 | 97.8 ± 15.1 |
Cytotoxicity Studies
In vitro cytotoxicity studies revealed varying effects across different cell lines when treated with this compound and its analogs. The compound demonstrated acceptable cell viability levels at lower concentrations but exhibited increased cytotoxicity at higher doses, necessitating further investigation into its therapeutic window .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives provided insight into how structural modifications influence biological activity. Modifications such as the introduction of halogen groups or variations in the ester moiety significantly impacted both the inhibitory potency against NF-κB signaling and the cytotoxic profile .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing Methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves bromination or alkylation of a pre-functionalized cycloheptane scaffold. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution of hydroxyl or tosyl precursors. Reaction optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .
- Temperature control : Low temperatures (0–5°C) minimize side reactions like elimination or over-bromination .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Refer to analogous protocols for bromomethylated bicyclic esters, where NaH in DMF was used for alkylation .
Basic Question: What safety protocols are critical when handling this compound due to the bromomethyl group?
Answer:
The bromomethyl group poses significant hazards:
- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Reactivity : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced decomposition .
- Emergency measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Question: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in locating bromine atoms .
- Twinned crystals : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Validation : Check for reasonable displacement parameters (ADPs) and hydrogen-bonding networks to confirm the bromomethyl group’s position .
Advanced Question: What analytical techniques are most effective for assessing purity and stability under varying storage conditions?
Answer:
- HPLC-MS : Detects degradation products (e.g., hydrolysis of the ester or bromomethyl group) .
- NMR spectroscopy : Monitor chemical shifts (e.g., δ 3.5–4.5 ppm for bromomethyl protons) to track stability .
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under controlled atmospheres .
Basic Question: What common side reactions occur during synthesis, and how can they be suppressed?
Answer:
- Elimination : Bromomethyl groups may undergo dehydrohalogenation. Use bulky bases (e.g., DBU) to favor substitution over elimination .
- Oxidation : The ketone group can oxidize further. Add antioxidants (e.g., BHT) or work under inert atmospheres .
- Ester hydrolysis : Avoid aqueous workup unless necessary; use anhydrous MgSO₄ for drying .
Advanced Question: How does the cycloheptane ring’s steric environment influence bromomethyl reactivity in SN₂ reactions?
Answer:
The seven-membered ring’s chair-boat conformers create steric hindrance:
- Axial vs. equatorial bromine : Axial bromine exhibits slower SN₂ rates due to increased steric shielding .
- Ring strain : Distortions in the cycloheptane ring lower activation energy for substitution, as seen in bicyclic analogs .
Basic Question: What spectroscopic signatures (NMR, IR) confirm the structure of this compound?
Answer:
- ¹H NMR : Look for a triplet at δ ~3.4 ppm (CH₂Br) and a singlet at δ ~3.7 ppm (ester methyl) .
- ¹³C NMR : The carbonyl (C=O) appears at δ ~170 ppm, and the brominated carbon at δ ~30 ppm .
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch) .
Advanced Question: How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?
Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, base strength) .
- Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- Computational modeling : DFT calculations predict solvent effects on transition states, as applied to similar bromomethyl esters .
Basic Question: How can computational tools predict the compound’s reactivity in different environments?
Answer:
- Molecular dynamics (MD) : Simulate solvation effects on bromomethyl group reactivity .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br to assess stability .
Advanced Question: What role does conformational flexibility play in asymmetric synthesis applications?
Answer:
The cycloheptane ring’s fluxionality allows for dynamic kinetic resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
